molecular formula C4H2F6N4 B14340815 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine CAS No. 103797-41-7

3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14340815
CAS No.: 103797-41-7
M. Wt: 220.08 g/mol
InChI Key: ZMFQTIZSANFKKQ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethylformamide dimethyl acetal to yield an imine intermediate, which is then hydrolyzed to produce the desired compound . Another method involves the bromination of 1,3-bis(trifluoromethyl)benzene using N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in sulfuric acid or trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, amines, and other derivatives with modified functional groups .

Scientific Research Applications

Chemistry: In chemistry, 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: Its trifluoromethyl groups enhance its binding affinity to biological targets .

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

Industry: Industrially, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit specific enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)styrene

Comparison: Compared to these similar compounds, 3,5-Bis(trifluoromethyl)-4H-1,2,4-triazol-4-amine is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, making it more versatile in various applications .

Properties

CAS No.

103797-41-7

Molecular Formula

C4H2F6N4

Molecular Weight

220.08 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C4H2F6N4/c5-3(6,7)1-12-13-2(14(1)11)4(8,9)10/h11H2

InChI Key

ZMFQTIZSANFKKQ-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(N1N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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